

Application Notes and Protocols: Methyl Methoxyacetate as a Solvent for Organic Reactions

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Compound of Interest

Compound Name: Methoxyacetate

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Introduction

Methyl **methoxyacetate** (MMA), a colorless liquid with a mild, fruity odor, is an increasingly popular solvent in organic synthesis. Its unique combination of properties, including its polar aprotic nature, moderate boiling point, and good solvency for a range of organic compounds, makes it a viable alternative to more traditional solvents. This document provides detailed application notes and protocols for the use of methyl **methoxyacetate** as a solvent in various organic reactions, intended to guide researchers, scientists, and drug development professionals in its effective application.

Physical and Chemical Properties

Methyl **methoxyacetate**'s utility as a solvent is underpinned by its distinct physical and chemical characteristics. A summary of these properties is presented below for easy reference.

Property	Value	References
CAS Number	6290-49-9	[1][2]
Molecular Formula	C ₄ H ₈ O ₃	[1][3]
Molecular Weight	104.10 g/mol	[2][4]
Appearance	Colorless transparent liquid	[1][3]
Boiling Point	129-130 °C	[2][3]
Density	1.051 g/mL at 25 °C	[2][3]
Flash Point	35 °C (96 °F)	[2][3]
Solubility	Soluble in water, ethanol, ether, acetone, chloroform, and methanol.	[1][3]
Refractive Index	n ₂₀ /D 1.396	[2]

Health and Safety Information

Proper handling of methyl **methoxyacetate** is crucial to ensure laboratory safety. It is a flammable liquid and vapor and may cause eye, skin, and respiratory tract irritation.[5] Ingestion may lead to gastrointestinal irritation and central nervous system depression.[5]

Precautionary Measures:

- Keep away from heat, sparks, and open flames.[6][7]
- Use in a well-ventilated area.[8]
- Ground and bond containers when transferring material.[5][8]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[5][8]

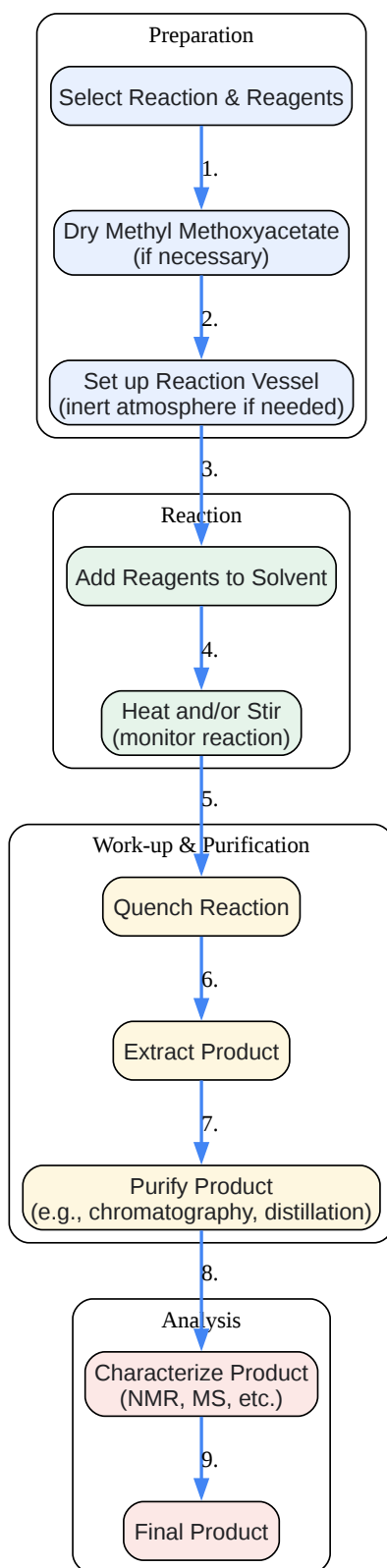
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.^[6] Do not empty into drains.^[3]

Applications in Organic Synthesis

Methyl **methoxyacetate**'s polar aprotic nature makes it a suitable solvent for a variety of organic reactions, particularly those involving polar transition states or ionic intermediates. Its applications can be found in various chemical transformations, including its use as an intermediate in the synthesis of pharmaceuticals like sulfanilamide and vitamin B6.^[3]^[9]

General Workflow for Solvent Application

The following diagram illustrates a general workflow for utilizing methyl **methoxyacetate** as a solvent in a typical organic reaction.



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General experimental workflow for using methyl **methoxyacetate**.

Experimental Protocols

While specific literature on methyl **methoxyacetate** as a solvent for a wide range of name reactions is still emerging, its properties suggest its suitability for several important transformations. Below are detailed, representative protocols for key reaction types where methyl **methoxyacetate** can be employed.

Note: These are general protocols and may require optimization for specific substrates.

Esterification of Carboxylic Acids

Methyl **methoxyacetate** can serve as a solvent for the esterification of carboxylic acids, particularly when using dehydrating agents.

Protocol: Synthesis of Methyl Benzoate

- Materials:
 - Benzoic acid
 - Methanol
 - 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
 - N-methylmorpholine (NMM)
 - Methyl **methoxyacetate** (anhydrous)
 - Saturated aqueous sodium bicarbonate
 - Brine
 - Anhydrous magnesium sulfate
- Procedure:
 - To a stirred solution of benzoic acid (1.0 mmol) and methanol (1.2 mmol) in anhydrous methyl **methoxyacetate** (5 mL) at room temperature, add N-methylmorpholine (1.5 mmol).

- Add DMTMM (1.1 mmol) in one portion.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to afford methyl benzoate.

Expected Outcome: This method, adapted from procedures using other polar aprotic solvents, is anticipated to provide good to excellent yields of the corresponding ester.[\[10\]](#)

Nucleophilic Substitution (SN2) Reaction

As a polar aprotic solvent, methyl **methoxyacetate** can facilitate SN2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the anionic nucleophile.[\[11\]](#)

Protocol: Synthesis of 1-Iodobutane

- Materials:
 - 1-Bromobutane
 - Sodium iodide
 - Methyl **methoxyacetate** (anhydrous)
 - Diethyl ether
 - Saturated aqueous sodium thiosulfate

- Anhydrous sodium sulfate
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide (1.5 mmol) in anhydrous methyl **methoxyacetate** (10 mL).
 - Add 1-bromobutane (1.0 mmol) to the solution.
 - Heat the reaction mixture to reflux and monitor the reaction by TLC or gas chromatography (GC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
 - Wash the combined organic layers with saturated aqueous sodium thiosulfate (15 mL) to remove any unreacted iodine, followed by water (15 mL) and brine (15 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-iodobutane.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Polar solvents can significantly influence the outcome of palladium-catalyzed cross-coupling reactions.^[12] Methyl **methoxyacetate**'s polarity suggests it could be a suitable solvent for such transformations.

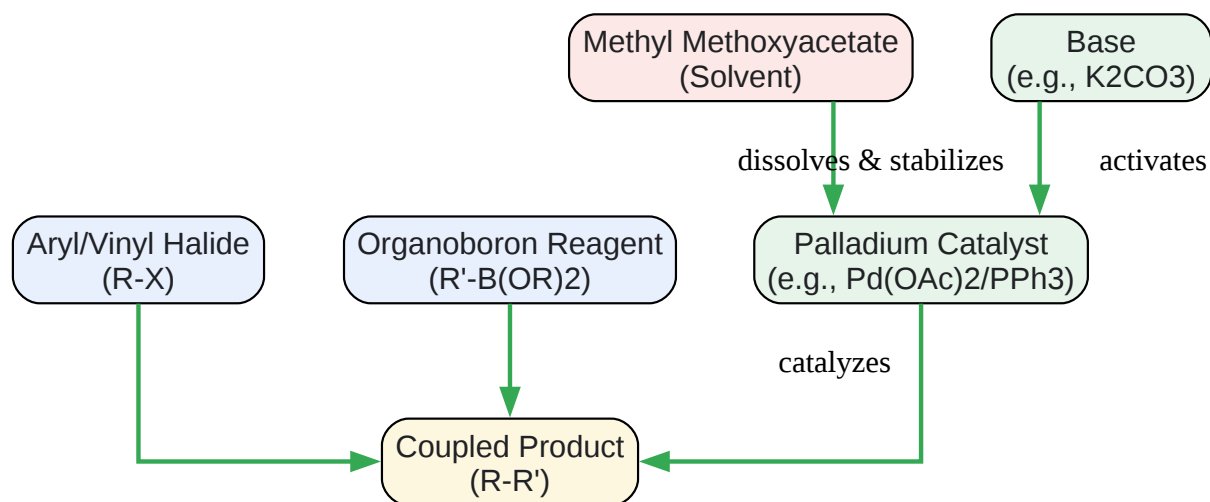
Protocol: Synthesis of 4-Methoxybiphenyl

- Materials:
 - 4-Bromoanisole
 - Phenylboronic acid
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Methyl **methoxyacetate**
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - To a Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
 - Add degassed methyl **methoxyacetate** (8 mL) and degassed water (2 mL) via syringe.
 - Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC).
 - Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
 - Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel to yield 4-methoxybiphenyl.

Logical Relationship for Palladium-Catalyzed Cross-Coupling

The following diagram outlines the key relationships and components in a palladium-catalyzed cross-coupling reaction.



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Key components in a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Methyl **methoxyacetate** presents itself as a versatile and effective polar aprotic solvent for a range of organic transformations. Its favorable physical properties and good solvency profile, combined with a relatively benign toxicological profile compared to some traditional solvents, make it an attractive option for both academic research and industrial applications. The provided protocols offer a starting point for the exploration of methyl **methoxyacetate** in various reaction settings. As with any solvent, empirical optimization will be key to achieving the best results for specific chemical systems.

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